1-(1H-indol-3-yl)propan-2-amine hydrochloride

Monoamine Transporters Reuptake Inhibition Neuropharmacology

Triple reuptake inhibitor research demands reference standards with a validated, balanced IC50 profile. AMT hydrochloride (CAS 879-36-7) meets this need. • Balanced IC50: DA 0.73 μM, 5-HT 0.38 μM, NE 0.4 μM-ideal for calibrating high-throughput triple reuptake inhibitor screens. • Dual mechanism: concurrent reuptake inhibition + MAO-A inhibition (IC50 0.38 μM) enables studies on synergistic monoaminergic potentiation. • Chiral resolution: single chiral center supports enantioselective chromatography method development. Supplied with certified ≥98% purity, GC-MS, and λmax data for unambiguous forensic identification.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 879-36-7
Cat. No. B129405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)propan-2-amine hydrochloride
CAS879-36-7
Synonyms(±)-α-Methyltryptamine Hydrochloride;  164 E;  2-(1H-Indol-3-yl)-1-methylethylamine Hydrochloride;  3-(2-Aminopropyl)-1H-indole Hydrochloride;  3-(2-Aminopropyl)indole Hydrochloride;  NSC 97069 Hydrochloride;  Ro 3-0926;  U 14 Hydrochloride;  Indopan Hydroch
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-]
InChIInChI=1S/C11H14N2.ClH/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11;/h2-5,7-8,13H,6,12H2,1H3;1H
InChIKeySNEXLQZZENRCSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

1-(1H-Indol-3-yl)propan-2-amine Hydrochloride (AMT HCl): A Triple Monoamine Reuptake Inhibitor & MAO-A Inhibitor for Neuroscience Research


1-(1H-Indol-3-yl)propan-2-amine hydrochloride (CAS 879-36-7), commonly known as α-methyltryptamine (AMT) hydrochloride, is a synthetic tryptamine derivative and a member of the α-alkyltryptamine class . It acts as a balanced monoamine reuptake inhibitor and releasing agent, targeting serotonin, norepinephrine, and dopamine transporters, while also functioning as a monoamine oxidase A (MAO-A) inhibitor and a non-selective serotonin receptor agonist . Originally developed as an antidepressant (Indopan) in the 1960s, AMT is now primarily used as an analytical reference standard and research tool in forensic and neuropharmacology laboratories .

Why Tryptamine Analogs Cannot Be Substituted: Pharmacological Divergence Between AMT, DMT, and 5-MeO-AMT


Despite sharing an indoleethylamine backbone, minor structural modifications within the tryptamine family produce profound pharmacological divergence that precludes generic substitution [1]. The α-methyl group in AMT confers a unique triple-action profile—balanced monoamine reuptake inhibition, monoamine oxidase inhibition, and direct serotonin receptor agonism—that is absent in N,N-dimethyltryptamine (DMT) and significantly altered in 5-methoxy-α-methyltryptamine (5-MeO-AMT). Replacing AMT with DMT or 5-MeO-AMT in a research protocol would introduce fundamentally different transporter selectivity, enzyme inhibition, and receptor activation profiles, rendering experimental results non-comparable.

Quantitative Differentiation Evidence for 1-(1H-Indol-3-yl)propan-2-amine Hydrochloride (AMT HCl)


Balanced Triple Monoamine Reuptake Inhibition Profile: AMT vs. DMT and 5-MeO-AMT

AMT demonstrates a uniquely balanced profile of monoamine reuptake inhibition across dopamine, serotonin, and norepinephrine transporters, with IC50 values of 0.73 μM, 0.38 μM, and 0.4 μM, respectively . In contrast, the closely related analog 5-MeO-AMT exhibits a strongly biased profile, with potent dopamine reuptake inhibition (IC50 = 0.18 μM) but substantially weaker inhibition of serotonin (IC50 = 2.9 μM) and norepinephrine (IC50 = 3.37 μM) reuptake . Meanwhile, DMT shows only weak serotonin transporter (SERT) inhibition (Ki = 4.0 μM) and lacks significant activity at dopamine and norepinephrine transporters . This quantitative divergence confirms that AMT is the preferred tool compound for studies requiring balanced inhibition across all three monoamine transporters.

Monoamine Transporters Reuptake Inhibition Neuropharmacology

Monoamine Oxidase A (MAO-A) Inhibition: A Property Absent in DMT

AMT is a validated MAO-A inhibitor with an IC50 of 0.38 μM [1]. This enzymatic inhibition is a direct consequence of the α-methyl substitution and is not observed in DMT, which lacks the α-alkyl group necessary for MAO interaction [2]. The concurrent MAO-A inhibition and reuptake blockade creates an amplified monoaminergic effect unique to AMT among simple tryptamines, as demonstrated in rat brain homogenate assays [1].

Monoamine Oxidase MAO-A Inhibition Enzyme Assay

Enantioselective Pharmacology: R-AMT vs. S-AMT Differentiation

AMT possesses a chiral center, and its enantiomers display differential serotonin receptor binding. Nichols et al. [1] demonstrated that the S-(+)-enantiomer generally exhibits higher affinity for 5-HT2 receptors than the R-(-)-enantiomer, with the degree of enantioselectivity modulated by aromatic ring substitution. For the unsubstituted (parent) AMT, the enantiomers showed measurable differences in Ki values at 5-HT2 sites labeled with [3H]ketanserin in rat frontal cortex homogenates, confirming that procurement of the correct enantiomeric form is critical for studies where stereospecific pharmacology is relevant.

Enantioselectivity 5-HT Receptors Chiral Pharmacology

5-HT2A Receptor Affinity: AMT as a Low-Potency Agonist Relative to Classical Psychedelics

In radioligand binding assays, AMT exhibits a relatively low affinity for the 5-HT2A receptor (Ki = 1023 nM) [1], making it approximately 10- to 20-fold weaker than DMT (reported Ki values typically range 50-100 nM at 5-HT2A receptors [2]). This lower 5-HT2A affinity, combined with its potent triple reuptake inhibition, positions AMT as a mechanistically distinct agent wherein the primary pharmacological effects are driven by monoamine transporter modulation rather than direct 5-HT2A agonism.

5-HT2A Receptor Binding Affinity Psychedelic Research

Optimal Research and Industrial Use Cases for 1-(1H-Indol-3-yl)propan-2-amine Hydrochloride (AMT HCl)


Triple Monoamine Reuptake Inhibitor Reference Standard

AMT hydrochloride serves as a critical reference compound for developing and validating assays that measure simultaneous inhibition of dopamine, serotonin, and norepinephrine transporters. Its balanced IC50 profile (DA: 0.73 μM, 5-HT: 0.38 μM, NE: 0.4 μM) makes it superior to biased analogs like 5-MeO-AMT when calibrating high-throughput screening platforms for novel triple reuptake inhibitors.

Investigating Combined Reuptake Inhibition and MAO-A Inhibition

The dual mechanism of AMT—reuptake inhibition plus MAO-A inhibition (IC50 = 0.38 μM) —provides a unique pharmacological tool to study the synergistic potentiation of monoaminergic signaling. This profile is not replicated by DMT or 5-MeO-AMT and is essential for research into the toxicological consequences of concurrent transporter and enzyme blockade.

Chiral Separation and Enantioselective Pharmacology Studies

With its single chiral center and documented enantioselectivity at serotonin receptor subtypes , AMT is an ideal substrate for developing and validating chiral chromatography methods. The differential binding of R- and S-enantiomers at 5-HT2 receptors supports its use in studies correlating absolute configuration with pharmacological activity.

Forensic Toxicology Analytical Standard

AMT hydrochloride, supplied with certified purity (≥98%) and comprehensive analytical characterization (GC-MS, λmax, solubility data) , is the definitive reference standard for forensic laboratories identifying and quantifying AMT in seized materials or biological samples, where unambiguous differentiation from co-abused tryptamines is legally essential.

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